LY2623091
描述
LY-2623091 是一种目前正在研究其潜在治疗应用的小分子。 它主要被研究用作盐皮质激素受体拮抗剂,这使其成为治疗高血压和慢性肾脏病等疾病的候选药物 .
准备方法
LY-2623091 的合成涉及一个多步过程,包括 Heck 和 Suzuki-Miyaura 交叉偶联反应。合成路线从通过 Heck 反应制备关键中间体开始,然后形成二苯并恶庚因环系。 最后一步涉及 Suzuki-Miyaura 交叉偶联,以引入所需的官能团 .
反应条件:
- Heck 反应:利用醋酸钯作为催化剂,乙酸钠作为碱,四丁基溴化铵作为相转移催化剂。该反应通常在 N-甲基-2-吡咯烷酮中于升高的温度下进行。
- Suzuki-Miyaura 交叉偶联:在升高的温度下,在二噁烷-水混合物中使用醋酸钯、三苯基膦和碳酸钾 .
化学反应分析
LY-2623091 经历各种化学反应,包括:
氧化: 在特定条件下可以被氧化以形成相应的氧化物。
还原: 还原反应可以使用氢气在钯催化剂的存在下进行。
常用试剂和条件:
- 氧化:过氧化氢或其他氧化剂。
- 还原:钯碳上的氢气。
- 取代:卤化剂、亲核试剂和碱。
主要产品:
- LY-2623091 的氧化物、还原形式和取代衍生物。
科学研究应用
LY-2623091 具有多种科学研究应用:
化学: 用作研究盐皮质激素受体拮抗作用的工具化合物。
生物学: 研究其对涉及盐皮质激素受体的细胞通路的影响。
医学: 治疗高血压和慢性肾脏病的潜在治疗剂。
作用机制
LY-2623091 通过与盐皮质激素受体结合来发挥作用,从而抑制其活性。这种抑制阻止受体转运到细胞核并激活参与钠潴留和血压调节的基因的转录。 该化合物对这些受体的作用有助于降低血压并减轻慢性肾脏病的影响 .
相似化合物的比较
LY-2623091 与其他盐皮质激素受体拮抗剂(如非那雄酮和依普利酮)进行比较。 虽然所有这些化合物都具有共同的作用机制,但 LY-2623091 在其化学结构和结合亲和力方面是独一无二的,这可能在疗效和安全性方面具有优势 .
类似化合物:
- 非那雄酮
- 依普利酮
- 螺内酯
参考文献
属性
IUPAC Name |
[5-[(E)-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)methyl]-1-[(2R)-1-morpholin-4-ylpropan-2-yl]benzimidazol-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN5O3/c1-19(17-35-10-12-38-13-11-35)36-27-9-6-20(15-26(27)33-30(36)34-29(32)37)14-25-23-5-3-2-4-21(23)18-39-28-16-22(31)7-8-24(25)28/h2-9,14-16,19H,10-13,17-18H2,1H3,(H3,32,33,34,37)/b25-14+/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLDHGBEKZGEB-RUDKWAFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)N2C3=C(C=C(C=C3)C=C4C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCOCC1)N2C3=C(C=C(C=C3)/C=C\4/C5=C(C=C(C=C5)F)OCC6=CC=CC=C64)N=C2NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162264-07-4 | |
Record name | LY-2623091 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1162264074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2623091 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2623091 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FHZ595FNM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。